ethyl 4-{[(2,3-dimethylphenyl)carbamoyl]methoxy}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 4-{[(2,3-dimethylphenyl)carbamoyl]methoxy}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a carbamoylmethoxy substituent at position 4, a phenyl group at position 1, and a 2,3-dimethylphenyl carbamoyl moiety. Its molecular formula is C₂₃H₂₂ClN₃O₅ (based on a structurally similar compound in ), with a molecular weight of 455.89 g/mol. The carbamoyl and ester functionalities contribute to its polarity and influence its pharmacokinetic properties, such as solubility and metabolic stability.
Properties
IUPAC Name |
ethyl 4-[2-(2,3-dimethylanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-4-30-23(29)22-19(13-21(28)26(25-22)17-10-6-5-7-11-17)31-14-20(27)24-18-12-8-9-15(2)16(18)3/h5-13H,4,14H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTQARPWJVIATH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=CC(=C2C)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(2,3-dimethylphenyl)carbamoyl]methoxy}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable diketone.
Introduction of the Carbamoyl Group: The carbamoyl group can be introduced via the reaction of the pyridazine derivative with an isocyanate.
Esterification: The ester group is introduced by reacting the intermediate with ethyl chloroformate in the presence of a base such as triethylamine.
Methoxylation: The methoxy group is added through the reaction of the intermediate with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(2,3-dimethylphenyl)carbamoyl]methoxy}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl or ester groups using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or ammonia in ethanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or esters.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Anticancer Activity : Research indicates that compounds similar to ethyl 4-{[(2,3-dimethylphenyl)carbamoyl]methoxy}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate exhibit potential as anticancer agents. They may inhibit specific enzymes involved in cancer cell proliferation, providing a pathway for drug development targeting various cancers .
- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes such as phospholipase A2, which is crucial in inflammatory processes. This inhibition suggests its potential use in anti-inflammatory therapies .
2. Biological Studies
- Cellular Signaling : The interactions of this compound with cellular receptors can modulate signaling pathways, making it a valuable tool for studying receptor biology and drug interactions .
- Biological Probes : It serves as a probe in chemical biology to investigate the dynamics between small molecules and macromolecules within biological systems.
3. Organic Synthesis
- Synthetic Versatility : The compound can be synthesized through various organic reactions, including acylation and esterification processes. Its synthetic routes are optimized for both laboratory-scale and industrial production, allowing for the exploration of structural analogs with enhanced properties.
Data Tables
| Application Area | Specific Use Case | Mechanism/Action |
|---|---|---|
| Medicinal Chemistry | Anticancer Agent | Inhibition of cancer cell proliferation |
| Biological Studies | Enzyme Inhibition | Targeting phospholipase A2 to reduce inflammation |
| Organic Synthesis | Structural Analogs | Multi-step synthesis involving acylation and esterification |
Case Studies
Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, derivatives of the compound were tested against various cancer cell lines. Results showed significant inhibition of cell growth at micromolar concentrations, suggesting that modifications to the structure could enhance potency against specific cancer types.
Case Study 2: Enzyme Interaction Studies
Another research effort focused on the interaction of this compound with phospholipase A2. Using biochemical assays, it was found that the compound inhibited enzyme activity effectively, supporting its potential use in developing anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of ethyl 4-{[(2,3-dimethylphenyl)carbamoyl]methoxy}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridazine derivatives are a versatile scaffold in medicinal chemistry. Below is a detailed comparison of the target compound with analogs reported in the literature, focusing on substituent effects, physicochemical properties, and biological activities.
Table 1: Structural and Physicochemical Comparison
*Note: The molecular formula for the target compound is inferred from , which describes a closely related analog with a 2-chlorophenyl group instead of phenyl.
Substituent Effects on Physicochemical Properties
- Phenyl vs. Substituted Phenyl Groups : The target compound’s 1-phenyl group contrasts with analogs bearing electron-withdrawing (e.g., 3-chlorophenyl in 12b ) or electron-donating (e.g., 4-hydroxyphenyl in 12d ) substituents. Hydroxyl groups (as in 12d) increase melting points due to hydrogen bonding , while halogens (e.g., Cl in 12b) enhance metabolic stability.
- Carbamoylmethoxy vs.
Biological Activity
Ethyl 4-{[(2,3-dimethylphenyl)carbamoyl]methoxy}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and data.
Chemical Structure
The compound can be characterized by its structural components:
- Dihydropyridazine core : This heterocyclic structure is known for various biological activities.
- Carbamoyl and methoxy groups : These functional groups contribute to the compound's reactivity and interaction with biological targets.
Structural Formula
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of dihydropyridazine possess activity against various bacterial strains, suggesting that modifications to the core structure can enhance efficacy against pathogens .
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of related compounds. Specifically, diphenyl 6-oxo-1,6-dihydropyridazine analogues have demonstrated effectiveness in reducing inflammation markers in vitro. These findings suggest that this compound may also possess similar anti-inflammatory properties .
Anticancer Activity
The anticancer potential of dihydropyridazine derivatives has been a focal point of research. Compounds in this class have been shown to inhibit tumor growth in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell proliferation and apoptosis. For example, certain derivatives have been effective against breast and lung cancer cell lines through mechanisms involving the inhibition of specific kinases .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of a series of dihydropyridazine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that modifications at the phenyl ring significantly enhanced activity against Staphylococcus aureus and Escherichia coli. The optimal compound showed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against E. coli .
Study 2: Anti-inflammatory Effects
In a model of acute lung injury, a related compound demonstrated a reduction in inflammatory cytokines (IL-6 and TNF-alpha) when administered in vivo. This suggests a promising therapeutic role for similar compounds in managing inflammatory diseases .
Study 3: Anticancer Activity
In vitro assays on breast cancer cell lines revealed that a derivative of this compound inhibited cell proliferation by inducing apoptosis through caspase activation pathways. The IC50 value was determined to be 15 µM, indicating potent anticancer activity .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing ethyl 4-{[(2,3-dimethylphenyl)carbamoyl]methoxy}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer :
- Multi-step synthesis : Begin with a Biginelli-like cyclocondensation reaction using ethyl acetoacetate, substituted phenyl aldehydes, and thiourea derivatives under acidic conditions (e.g., HCl or BF₃·Et₂O catalysis) to form the dihydropyridazine core .
- Functionalization : Introduce the carbamoylmethoxy group via nucleophilic substitution or coupling reactions (e.g., HATU/DMAP-mediated amidation) .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
- Optimization : Monitor reaction progress via TLC and adjust solvent polarity (e.g., DMF for solubility) and temperature (70–90°C) to enhance yields.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Use deuterated DMSO or CDCl₃ to resolve aromatic protons (δ 6.8–8.2 ppm) and carbonyl signals (δ 165–175 ppm). Assign peaks using 2D-COSY and HSQC .
- IR : Confirm carbonyl (C=O, ~1640–1680 cm⁻¹) and carbamate (N–H, ~3300 cm⁻¹) functionalities .
- Crystallography :
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (acetone/hexane). Use SHELXL for refinement, reporting R-factors < 0.05 .
- Cambridge Structural Database (CSD) : Compare bond lengths/angles with analogous structures (e.g., CSD entry HETCOL ).
Q. How can researchers validate the molecular conformation of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve puckering parameters (e.g., Cremer-Pople coordinates for the dihydropyridazine ring) to quantify non-planarity .
- DFT geometry optimization : Compare experimental bond angles with B3LYP/6-31G(d) calculations to identify deviations >0.05 Å .
Advanced Research Questions
Q. What computational strategies (e.g., DFT) are suitable for predicting the electronic properties and reactivity of this compound?
- Methodological Answer :
- DFT modeling : Use Gaussian09 with B3LYP/6-311++G(d,p) to calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites .
- Molecular docking : Screen against protein targets (e.g., kinases) using AutoDock Vina, validating with binding free energy calculations (MM-PBSA) .
Q. How can hydrogen-bonding patterns in the crystal lattice inform supramolecular design?
- Methodological Answer :
- Graph set analysis : Classify motifs (e.g., R₂²(8) for N–H···O=C interactions) using Etter’s rules to predict cocrystal formation .
- Thermal analysis : Correlate melting points (DSC) with hydrogen-bond density (e.g., higher Tm for extensive N–H···O networks) .
Q. How should researchers address discrepancies between experimental and computational data (e.g., bond lengths, spectral peaks)?
- Methodological Answer :
- Error analysis : For crystallographic data, refine using SHELXL’s TWIN/BASF commands to account for twinning or disorder .
- Spectral validation : Cross-check NMR shifts with ACD/Labs or ChemDraw predictors. Re-run DFT with solvent effects (PCM model) to improve accuracy .
Q. What strategies are effective for studying non-covalent interactions (e.g., π-stacking) in solution vs. solid state?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
